![molecular formula C11H6Cl3NOS B1596701 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride CAS No. 263157-86-4](/img/structure/B1596701.png)

2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride

説明

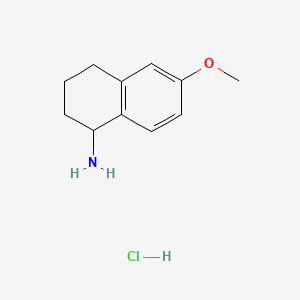

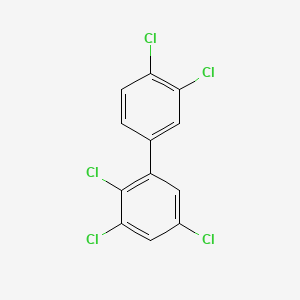

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. The InChI code for a related compound, “2-(2,6-dichlorophenyl)acetyl chloride”, is1S/C8H5Cl3O/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2 . This provides a representation of the molecule’s structure, but the specific structure of “2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride” is not available.

科学的研究の応用

Theoretical Studies of Intramolecular Hydrogen Bonds

- Intramolecular Hydrogen Bonding : A study focused on hydrogen bonds formed intramolecularly in thiazole derivatives, including those similar to 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride. It highlighted the presence of CH⋯Cl hydrogen bonds and their energetic properties in such molecules (Castro et al., 2007).

Luminescent Complexes in Material Science

- Blue-Green Luminescence : A study on rhenium(I) tricarbonyl chloride complexes with N-heterocyclic carbenes, related to the structural class of the given compound, showcased their luminescent properties. These complexes were notable for their rare blue-green emission wavelengths (Xiao-wei Li et al., 2012).

Anticancer Agent Synthesis

- Anticancer Activities : Research on thiazole derivatives, including those structurally related to this compound, revealed their potential as potent anticancer agents. This study synthesized novel thiazole and thiadiazole derivatives and evaluated their efficacy against cancer cell lines (Gomha et al., 2017).

Spectroscopic Characterization of Derivatives

- Characterisation of Thiourea Derivatives : Thiourea derivatives related to the compound were synthesized and characterized using spectroscopic techniques. These compounds have potential applications in various chemical processes (Yusof et al., 2010).

Polymerization Catalysts

- Catalysis in Polymerization : Titanium and zirconium complexes with N, O ligands, akin to the thiazole structure of the mentioned compound, were studied for their use as catalysts in ethylene polymerization. These studies contribute to the understanding of such complexes in industrial polymer production (Jia et al., 2009).

Corrosion Inhibition

- Corrosion Inhibition : Research on 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic solutions revealed the protective capabilities of such compounds. This is relevant for the development of industrial corrosion inhibitors (Bentiss et al., 2007).

作用機序

Target of Action

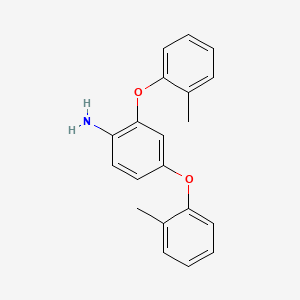

Compounds with similar structures, such as methyl 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate, have been associated with non-steroidal anti-inflammatory drugs (nsaids) . NSAIDs typically target enzymes like cyclooxygenases (COX-1 and COX-2), which play a crucial role in the production of prostaglandins that cause inflammation and pain.

Mode of Action

Based on the structural similarity to nsaids, it can be hypothesized that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.

Biochemical Pathways

By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby affecting the downstream effects related to inflammation and pain .

Result of Action

If it acts similarly to nsaids, its primary effect would be the reduction of inflammation and pain by inhibiting the production of prostaglandins .

特性

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NOS/c12-7-2-1-3-8(13)6(7)4-10-15-9(5-17-10)11(14)16/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHIRIMBRCVIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371059 | |

| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263157-86-4 | |

| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

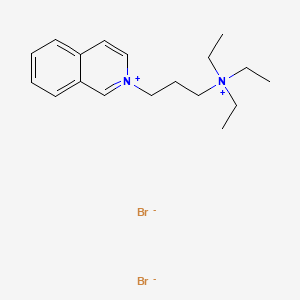

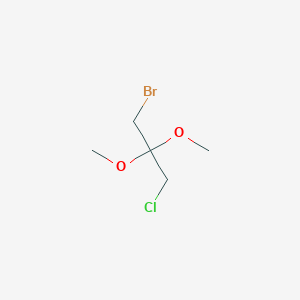

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

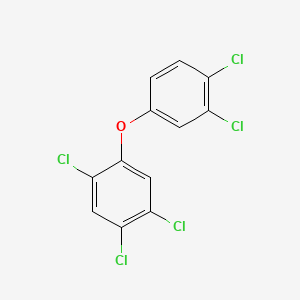

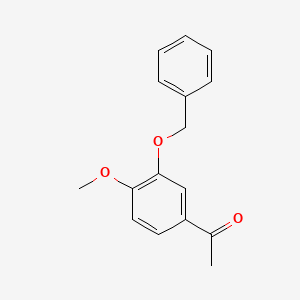

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)